5-Amino-2-(2,6-dioxo-3-piperidyl)-6-methyl-isoindoline-1,3-dione
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Overview
Description
5-amino-2-(2,6-dioxopiperidin-3-yl)-6-methyl-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with the molecular formula C13H11N3O4. This compound is known for its unique structure, which includes an isoindole core, a piperidine ring, and multiple functional groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2,6-dioxopiperidin-3-yl)-6-methyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindole derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(2,6-dioxopiperidin-3-yl)-6-methyl-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
5-amino-2-(2,6-dioxopiperidin-3-yl)-6-methyl-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-2-(2,6-dioxopiperidin-3-yl)-6-methyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known compound with a similar isoindole structure.
Lenalidomide: Another derivative with similar biological activities.
Pomalidomide: Shares structural similarities and is used in similar research applications.
Uniqueness
What sets 5-amino-2-(2,6-dioxopiperidin-3-yl)-6-methyl-2,3-dihydro-1H-isoindole-1,3-dione apart is its specific combination of functional groups and its unique reactivity profile. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H13N3O4 |
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Molecular Weight |
287.27 g/mol |
IUPAC Name |
5-amino-2-(2,6-dioxopiperidin-3-yl)-6-methylisoindole-1,3-dione |
InChI |
InChI=1S/C14H13N3O4/c1-6-4-7-8(5-9(6)15)14(21)17(13(7)20)10-2-3-11(18)16-12(10)19/h4-5,10H,2-3,15H2,1H3,(H,16,18,19) |
InChI Key |
ICSONVIYYWCEDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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